Margarate
Description
Margarate, chemically known as heptadecanoic acid (C17:0), is a 17-carbon saturated fatty acid. It is identified as a metabolite in human and animal studies, notably in bile composition (as sodium this compound) and serum metabolomic profiles . While its biological roles are less characterized compared to shorter or longer-chain fatty acids, emerging research highlights its associations with metabolic pathways. In canine studies, this compound levels correlate strongly with cardiac remodeling (left atrial diameter, LAD), suggesting a role in lipid metabolism under pathological conditions . Additionally, this compound exhibits a negative correlation with acute ischemic stroke (AIS) in human metabolome-wide association studies, indicating divergent roles depending on context .
Properties
Molecular Formula |
C17H33O2- |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
heptadecanoate |
InChI |
InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H,18,19)/p-1 |
InChI Key |
KEMQGTRYUADPNZ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCC(=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Structurally Similar Fatty Acids
Key Differences in Physicochemical Properties
- Solubility: Lead this compound is insoluble in boiling ether, a property exploited in early chemical separation techniques .
- Ester Derivatives : Methyl and ethyl this compound are standardized for analytical use, with purity exceeding 99% . These derivatives are critical in gas chromatography for quantifying fatty acid profiles, similar to methyl palmitate and stearate.
Metabolic and Clinical Implications
- This compound vs. Palmitate : While both are saturated, palmitate is more abundant and strongly associated with metabolic dysfunction (e.g., insulin resistance) . This compound’s unique 17-carbon chain may confer distinct interactions in lipid networks, as seen in its near-perfect correlation with methylpalmitate (r = 0.91) in dogs .
- This compound vs. Heptadecenoate: The monounsaturated heptadecenoate (C17:1) shares a chain length with this compound but differs in metabolic effects. This compound is elevated in KD patients, whereas heptadecenoate’s role remains less defined .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
